N'-(4-Chlorophenyl)-N,N-dimethylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,1-dimethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGDAHLBEXSAPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176637 | |
| Record name | N'-(4-Chlorophenyl)-N,N-dimethylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727574 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2212-17-1 | |
| Record name | N'-(4-Chlorophenyl)-N,N-dimethylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC63176 | |
| Source | DTP/NCI | |
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| Record name | N'-(4-Chlorophenyl)-N,N-dimethylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-CHLOROPHENYL)-1,1-DIMETHYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N'-(4-Chlorophenyl)-N,N-dimethylthiourea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2KQ6E6NHL | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for N'-(4-Chlorophenyl)-N,N-dimethylthiourea
The synthesis of N,N,N'-trisubstituted thioureas like this compound is well-established, with methods that can be broadly categorized into conventional and microwave-assisted techniques.
Conventional Synthetic Approaches
The most prevalent and efficient conventional method for synthesizing unsymmetrical N,N,N'-trisubstituted thioureas involves the reaction of an appropriate isothiocyanate with a secondary amine. nih.gov For the target compound, this route consists of the nucleophilic addition of dimethylamine (B145610) to 4-chlorophenyl isothiocyanate. This reaction is typically performed in a suitable organic solvent at room temperature and proceeds with high yield due to the electrophilicity of the isothiocyanate carbon atom. nih.gov
The key intermediate, 4-chlorophenyl isothiocyanate, can be prepared from 4-chloroaniline (B138754) through various methods, including reaction with thiophosgene (B130339) or by treating the amine with carbon disulfide in the presence of a base, followed by the addition of an activating agent like a carbodiimide (B86325) or phosphorus oxychloride.
An alternative, though less common, pathway is the reaction of 4-chloroaniline with dimethylthiocarbamoyl chloride. This method also yields the desired product but may require more stringent reaction conditions to drive the condensation. A general and efficient protocol for synthesizing various substituted thioureas involves the simple condensation between amines and carbon disulfide in an aqueous medium, which can be adapted for trisubstituted derivatives. organic-chemistry.org
Table 1: Overview of Conventional Synthetic Pathways
| Starting Materials | Key Intermediate | Reagents | General Conditions |
|---|---|---|---|
| 4-Chloroaniline, Carbon Disulfide | 4-Chlorophenyl isothiocyanate | Ammonia (B1221849), Activating Agent | Multi-step, variable temp. |
| 4-Chlorophenyl isothiocyanate, Dimethylamine | N/A | Organic Solvent (e.g., Toluene) | Room temp., 1-2 hours |
Microwave-Assisted Synthetic Techniques
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. nih.govresearchgate.net The synthesis of thiourea (B124793) derivatives is particularly amenable to microwave irradiation. rsc.orgnih.gov
While specific microwave-assisted synthesis of this compound is not extensively detailed in the literature, protocols for analogous compounds demonstrate the viability of this approach. For instance, the condensation of thiourea with various substrates to form heterocyclic rings has been shown to be dramatically faster under microwave irradiation. researchgate.netnih.gov A solvent-free, one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones, which involves the condensation of thiourea, chloroacetic acid, and an aldehyde, is a notable example of the efficiency of MAOS. nih.gov
The conventional synthesis of the title compound can be readily adapted for a microwave reactor. The reaction between 4-chlorophenyl isothiocyanate and dimethylamine under microwave irradiation would be expected to reach completion in minutes rather than hours, showcasing a significant advantage of this green chemistry technique.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Thiourea Derivative Formation
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | 8–12 hours | 1.5–2.0 minutes | researchgate.net |
| Yield | Moderate to High | High to Excellent | nih.gov |
| Conditions | Reflux in organic solvent | Solvent-free or minimal solvent | nih.govrsc.org |
Synthesis of this compound Analogues and Derivatives
The this compound structure is a versatile scaffold for chemical modification. Its functional groups can be altered, the aryl moiety can be exchanged, and the core thiourea unit can be used as a synthon for building complex heterocyclic systems.
Functional Group Modifications
One of the primary transformations of thioureas is N-acylation. The synthesis of N-acyl thiourea derivatives typically proceeds through the reaction of an acyl chloride with a thiourea. nih.govnih.gov To synthesize an acylated derivative of the title compound, one would first generate an acyl isothiocyanate. This is commonly achieved by reacting an acid chloride with ammonium (B1175870) thiocyanate. mdpi.com The resulting acyl isothiocyanate can then react with an amine. nih.gov This process allows for the introduction of a wide variety of acyl groups onto the thiourea nitrogen, enabling the exploration of structure-activity relationships. The solid-phase synthesis of N-acylated thioureas has also been developed, allowing for the efficient generation of compound libraries.
Introduction of Diverse Aryl Moieties
A straightforward method for generating analogues of this compound is to vary the substituted aryl ring. By employing the synthetic routes described in section 2.1.1 but starting with different substituted anilines or aryl isothiocyanates, a large library of structurally diverse compounds can be produced. nih.gov This approach allows for systematic modification of the electronic and steric properties of the aryl group to fine-tune the molecule's characteristics for various applications. For example, starting with 4-bromoaniline (B143363) or 4-methoxyaniline instead of 4-chloroaniline would yield the corresponding N'-(4-bromophenyl)- or N'-(4-methoxyphenyl)-N,N-dimethylthiourea, respectively. Photoinduced reactions of aryl halides with the thiourea anion also provide an alternative route to introduce sulfur functionality to various aryl compounds. mdma.chresearchgate.net
Table 3: Examples of N'-Aryl-N,N-dimethylthiourea Analogues from Different Starting Materials
| Starting Aryl Amine | Corresponding Aryl Isothiocyanate | Resulting Thiourea Analogue |
|---|---|---|
| Aniline (B41778) | Phenyl isothiocyanate | N'-Phenyl-N,N-dimethylthiourea |
| 4-Bromoaniline | 4-Bromophenyl isothiocyanate | N'-(4-Bromophenyl)-N,N-dimethylthiourea |
| 4-Methoxyaniline | 4-Methoxyphenyl isothiocyanate | N'-(4-Methoxyphenyl)-N,N-dimethylthiourea |
Thiourea-Containing Heterocyclic Synthesis
The thiourea moiety is a valuable building block in heterocyclic chemistry, serving as a precursor for a multitude of ring systems due to the reactivity of its sulfur and nitrogen atoms. wikipedia.orgrsc.org
Thiazoles: One of the most common applications of thioureas is in the Hantzsch thiazole (B1198619) synthesis. This involves the condensation of a thiourea with an α-haloketone. The reaction of this compound with an α-haloketone like 2-bromoacetophenone (B140003) would lead to the formation of a highly substituted 2-aminothiazole (B372263) derivative. rsc.org Solid-phase synthetic methods have been developed for 2-aminothiazoles, which can avoid the formation of undesired isomers. rsc.org
Pyrimidines: Thioureas can condense with β-dicarbonyl compounds to form thiopyrimidines. wikipedia.org For example, reacting this compound with a compound like ethyl acetoacetate (B1235776) in a Biginelli-type reaction could yield a dihydropyrimidine (B8664642) derivative.
Oxadiazines: Thiourea derivatives can undergo dehydrosulfurization to form other heterocycles. For instance, certain N-acylthioureas can be cyclized to form 4H-1,3,5-oxadiazin-2-amines using agents like dicyclohexylcarbodiimide (B1669883) (DCC) or iodine in the presence of a base. mdpi.com
These transformations highlight the utility of this compound not just as a final product but as a crucial intermediate in the synthesis of diverse and complex heterocyclic structures. chim.itsemanticscholar.org
Mechanistic Investigations of Synthetic Pathways
The synthesis of this compound, an unsymmetrical trisubstituted thiourea, typically proceeds through the reaction of 4-chlorophenyl isothiocyanate with dimethylamine. The mechanism of this reaction is a well-established nucleophilic addition to the heterocumulene system of the isothiocyanate.
The central carbon atom of the isothiocyanate group (-N=C=S) is electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. The nitrogen atom of dimethylamine, possessing a lone pair of electrons, acts as a nucleophile. The reaction initiates with the nucleophilic attack of the dimethylamine nitrogen on the electrophilic carbon of the isothiocyanate.
An alternative synthetic route involves a multi-component reaction, which is a common strategy for synthesizing thiourea derivatives. acs.org This approach often utilizes carbon disulfide as the thiocarbonyl source. acs.org In a typical procedure, 4-chloroaniline would first react with carbon disulfide, often in the presence of a base, to form a dithiocarbamate (B8719985) salt intermediate. This intermediate is then treated with a second amine, in this case, dimethylamine. The reaction proceeds by the elimination of a small molecule, such as hydrogen sulfide, to form the final this compound product. The mechanism involves the nucleophilic attack of the second amine on an activated dithiocarbamate species.
Lithiation and Substitution Reactions of Related Amidic Systems
While specific studies on the lithiation of this compound are not extensively documented, significant insights can be drawn from mechanistic studies of closely related amidic systems, particularly N'-aryl-N,N-dimethylureas. Organolithium reagents are potent bases and nucleophiles used to deprotonate weakly acidic protons, leading to the formation of organolithium species that can then react with various electrophiles. mt.comvapourtec.commt.com The site of lithiation is often directed by the presence of a directing metalating group (DMG), which can coordinate to the lithium atom and direct deprotonation to a specific position. clockss.org
In a study directly analogous to the thiourea system, the lithiation of N'-(4-chlorophenyl)-N,N-dimethylurea was investigated. It was found that treatment of this urea (B33335) derivative with n-butyllithium or tert-butyllithium (B1211817) resulted in a double lithiation. The first lithiation occurs at the acidic N-H proton of the urea linkage. The second lithiation takes place at the ortho position (C-2) of the chlorophenyl ring. The urea moiety acts as a powerful directing group, facilitating the deprotonation of the adjacent aromatic C-H bond.
The resulting dilithio species is a versatile intermediate that can react with a range of electrophiles to introduce substituents at the 2-position of the phenyl ring. This provides a synthetic route to a variety of 2-substituted N'-(4-chlorophenyl)-N,N-dimethylureas.
The table below summarizes the outcomes of reacting the dilithiated N'-(4-chlorophenyl)-N,N-dimethylurea with various electrophiles, demonstrating the synthetic utility of this methodology.
| Electrophile | Reagent | Product | Yield (%) |
| Deuterium Oxide | D₂O | 2-Deuterio-N'-(4-chlorophenyl)-N,N-dimethylurea | 93 |
| Iodomethane | CH₃I | N'-(4-Chloro-2-methylphenyl)-N,N-dimethylurea | 94 |
| Benzaldehyde | PhCHO | N'-(4-Chloro-2-(hydroxyphenylmethyl)phenyl)-N,N-dimethylurea | 92 |
| Benzophenone | Ph₂CO | N'-(4-Chloro-2-(hydroxydiphenylmethyl)phenyl)-N,N-dimethylurea | 95 |
| Phenyl isocyanate | PhNCO | 2-(N,N-Dimethylureido)-5-chlorobenzanilide | 89 |
| Phenyl isothiocyanate | PhNCS | 2-(N,N-Dimethylureido)-5-chlorothiobenzanilide | 91 |
The choice of the organolithium reagent and reaction conditions can significantly influence the site of lithiation in related systems. For instance, in N'-phenyl-N,N-dimethylurea, using tert-butyllithium at a lower temperature leads to lithiation on one of the N-methyl groups rather than the aromatic ring. This highlights the subtle interplay of electronic and steric factors in determining the reactivity of these amidic systems. The basicity of common organolithium reagents follows the order: phenyllithium (B1222949) < methyllithium (B1224462) < n-butyllithium < s-butyllithium < t-butyllithium. mt.com The choice of a stronger base like tert-butyllithium can alter the site of deprotonation. mt.com
These studies on N'-aryl-N,N-dimethylureas provide a strong predictive framework for the potential reactivity of this compound in lithiation and substitution reactions. The thiourea moiety, with its similar electronic properties to the urea group, is expected to also function as a directing group for ortho-lithiation of the phenyl ring.
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are indispensable tools in modern chemistry for elucidating the molecular structure of compounds. Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about a molecule's atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in N'-(4-Chlorophenyl)-N,N-dimethylthiourea. The expected spectrum would show distinct signals for the different proton environments:
N,N-dimethyl group (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent. They would likely appear as a single, sharp signal (a singlet) in the upfield region of the spectrum, typically around 2.5-3.5 ppm, due to the electron-withdrawing effect of the adjacent nitrogen atom.
Aromatic protons (-C₆H₄Cl): The 4-chlorophenyl group has two sets of chemically non-equivalent protons. The two protons ortho to the thiourea (B124793) group and the two protons meta to the thiourea group would each give rise to a signal. Due to spin-spin coupling, these would be expected to appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. These signals would be found in the downfield (aromatic) region, typically between 7.0 and 7.5 ppm.
Amine proton (-NH-): The single proton on the nitrogen atom attached to the phenyl ring would likely appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but might be expected in the region of 8.0-9.5 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, distinct signals would be anticipated for each unique carbon atom:
N,N-dimethyl carbons (-N(CH₃)₂): A single signal in the upfield region (e.g., 30-45 ppm) would represent the two equivalent methyl carbons.
Aromatic carbons (-C₆H₄Cl): Four signals would be expected for the aromatic carbons. The carbon atom bonded to the nitrogen (ipso-carbon), the two equivalent carbons ortho to it, the two equivalent carbons meta to it, and the carbon atom bonded to the chlorine atom would each have a characteristic chemical shift in the 120-140 ppm range.
Thiocarbonyl carbon (C=S): The carbon of the C=S group is highly deshielded and would be expected to appear as a distinct signal far downfield, typically in the range of 180-200 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Secondary Amine (Ar-NH-) | 3200 - 3400 |
| C-H Stretch (Aromatic) | C-H (sp²) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | C-H (sp³) in -N(CH₃)₂ | 2850 - 3000 |
| C=S Stretch | Thiocarbonyl | 1200 - 1400 |
| C-N Stretch | C-N | 1250 - 1350 |
| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 |
| C-Cl Stretch | Aryl Halide | 1000 - 1100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Molecules containing chromophores, such as aromatic rings and double bonds, absorb light in the UV-Vis region. The spectrum of this compound would be expected to show absorption bands corresponding to:
π → π* transitions: These transitions, typically occurring at shorter wavelengths (e.g., 200-280 nm), are associated with the aromatic ring and the C=S double bond.
n → π* transitions: This type of transition involves the non-bonding electrons on the nitrogen and sulfur atoms. It is typically weaker and occurs at longer wavelengths than the π → π* transitions.
The exact positions (λmax) and intensities of these absorptions would be influenced by the solvent used for the analysis.
Mass Spectrometry (MS)
Detailed mass spectrometry analysis, including specific fragmentation patterns and relative ion abundances for this compound, is not documented in the accessible scientific literature. Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of a compound by analyzing its fragmentation under ionization. For thiourea derivatives, fragmentation typically involves cleavages at the C-N and C=S bonds, as well as fragmentations of the substituent groups. However, without experimental data, a specific fragmentation pathway for this particular compound cannot be described.
Single-Crystal X-ray Crystallography
Without single-crystal X-ray diffraction data, a definitive elucidation of the molecular conformation and geometry of this compound is not possible. Such an analysis would provide crucial information, including:
The planarity of the thiourea core.
The dihedral angles between the 4-chlorophenyl ring and the thiourea moiety.
The specific bond lengths and angles of the N-C(S)-N backbone and the dimethylamino group.
This information remains undetermined from an experimental standpoint.
A detailed analysis of the intermolecular interactions that govern the crystal packing of this compound is contingent upon the availability of its crystal structure. While the functional groups present in the molecule—an N-H proton donor, a thiocarbonyl sulfur (S) atom as a potential acceptor, a chlorine atom, and an aromatic ring—suggest the potential for various non-covalent interactions, no specific experimental details can be provided.
The molecule possesses a secondary amine proton (N-H) that can act as a hydrogen bond donor and a sulfur atom that can act as an acceptor, making N-H···S hydrogen bonds a primary anticipated interaction in the solid state. Additionally, C-H groups on the aromatic ring and methyl groups could potentially act as weak hydrogen bond donors to the sulfur or chlorine atoms (C-H···S, C-H···Cl). However, the absence of crystallographic data precludes the creation of a data table with specific bond distances and angles for these potential networks.
The chlorine atom on the phenyl ring could potentially participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) interacting with a nucleophile. This type of interaction is significant in crystal engineering. Studies on other chlorophenyl-containing molecules have detailed such interactions. dcu.ie However, for this compound, there is no published crystallographic evidence to confirm or characterize any halogen bonding.
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a cornerstone for computational investigations into the molecular properties of organic compounds. These studies provide fundamental insights into the electronic and geometric structure of N'-(4-Chlorophenyl)-N,N-dimethylthiourea.
Electronic Structure Analysis
A thorough analysis of the electronic structure is critical for understanding the chemical behavior of the molecule. This involves examining the distribution of electrons and identifying regions of high and low electron density, which are key to its reactivity.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energies of these orbitals and the resulting HOMO-LUMO energy gap are fundamental descriptors of a molecule's chemical reactivity and kinetic stability. acs.orgrsc.org A smaller energy gap typically indicates higher reactivity. For a complete analysis, specific energy values for this compound are required.
Table 1: Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
|---|---|
| Energy of HOMO | Data not available |
| Energy of LUMO | Data not available |
| HOMO-LUMO Energy Gap (ΔE) | Data not available |
Future DFT calculations are needed to populate this table with specific values for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). A detailed MEP analysis would identify the specific atoms on this compound that are most likely to engage in electrostatic interactions.
Table 2: Molecular Electrostatic Potential (MEP) Regions
| Region | Location on Molecule | Potential (kJ/mol) |
|---|---|---|
| Most Negative Region (Vmin) | Data not available | Data not available |
| Most Positive Region (Vmax) | Data not available | Data not available |
Computational studies are required to generate the MEP map and determine the potential values for this compound.
Intramolecular charge transfer (ICT) plays a crucial role in the electronic properties of molecules. rsc.org Analysis of the electron density distribution between the donor (dimethylamino and thiourea (B124793) groups) and acceptor (4-chlorophenyl group) parts of the molecule upon electronic excitation would provide insight into its photophysical properties. Quantifying the amount of charge transferred would be essential for understanding its potential applications in materials science.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and flexibility of a molecule are determined by its conformational landscape. Conformational analysis involves mapping the potential energy surface to identify stable conformers (energy minima) and the transition states that separate them. mdpi.compreprints.org This analysis is crucial for understanding how the molecule's shape influences its interactions and reactivity. For this compound, this would involve studying the rotation around key single bonds, such as the C-N bonds.
Investigation of Non-Covalent Interactions
Non-covalent interactions are vital in determining the crystal packing and supramolecular assembly of molecules.
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. hacettepe.edu.trnih.govresearchgate.netnih.gov It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal. By generating 2D fingerprint plots, the percentage contributions of different types of intermolecular contacts (e.g., H···H, C···H, Cl···H) can be precisely quantified. researchgate.net
Table 3: Hirshfeld Surface Analysis of Intermolecular Contacts
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | Data not available |
| Cl···H/H···Cl | Data not available |
| C···H/H···C | Data not available |
| S···H/H···S | Data not available |
| N···H/H···N | Data not available |
| Other | Data not available |
Experimental crystallographic data and subsequent Hirshfeld surface analysis are needed to provide these values for this compound.
PIXEL energy analysis is another computational method that calculates the lattice energy of a crystal by summing the interaction energies between molecular pairs. It dissects the total interaction energy into coulombic, polarization, dispersion, and repulsion components, offering a detailed understanding of the forces governing crystal packing. Such an analysis for this compound would provide quantitative data on the strength of its intermolecular interactions.
Prediction of Reactivity and Lithiation Sites
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of a molecule. By calculating various molecular properties, researchers can identify the most probable sites for chemical reactions, such as lithiation.
For this compound, computational models could be employed to determine key reactivity descriptors. These include the calculation of atomic charges, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The MEP map, for instance, would visually represent the electron density distribution, highlighting electrophilic and nucleophilic regions.
In the context of lithiation, a common reaction in organic synthesis, theoretical calculations can predict the most acidic protons in the molecule. By calculating the energies of the corresponding conjugate bases (anions) formed upon deprotonation at different positions, the most stable anion would indicate the preferred site of lithiation. For this compound, potential sites for deprotonation would include the N-H proton and the aromatic protons on the chlorophenyl ring.
Despite the utility of these predictive methods, there is a notable lack of published studies that have specifically applied these computational techniques to predict the reactivity and lithiation sites of this compound. Such research would be valuable for guiding synthetic modifications of the compound.
Table 1: Theoretical Reactivity Descriptors for this compound
| Descriptor | Theoretical Application | Status of Published Data |
| Atomic Charges | Identify electron-rich and electron-deficient centers. | Not Available |
| Frontier Orbitals (HOMO/LUMO) | Predict sites for nucleophilic and electrophilic attack. | Not Available |
| Molecular Electrostatic Potential (MEP) | Visualize reactive sites and intermolecular interaction potential. | Not Available |
| Deprotonation Energies | Predict the most likely site for lithiation. | Not Available |
Coordination Chemistry and Metal Complexation
Design and Synthesis of N'-(4-Chlorophenyl)-N,N-dimethylthiourea as a Ligand
This compound is an asymmetrical thiourea (B124793) derivative featuring a 4-chlorophenyl group and two methyl groups attached to the nitrogen atoms. The presence of both aromatic and aliphatic substituents influences its electronic and steric properties, which in turn affects its coordination behavior. The key structural feature for its role as a ligand is the thiocarbonyl group (C=S), where the sulfur atom acts as a soft Lewis base, readily donating its lone pair of electrons to form coordinate bonds with soft Lewis acidic transition metal ions.
The synthesis of this compound can be achieved through several established routes for unsymmetrical thioureas. A common and efficient method involves the reaction of 4-chlorophenyl isothiocyanate with dimethylamine (B145610). sigmaaldrich.com In this reaction, the nucleophilic nitrogen atom of dimethylamine attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiourea derivative.
Alternatively, a multi-step synthesis can be employed, starting from 4-chloroaniline (B138754). The aniline (B41778) is first reacted with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. Subsequent reaction with an aminating agent, followed by the addition of dimethylamine, can also yield the desired product. A similar synthetic strategy has been reported for the synthesis of N-(2-Methyl-4-chlorophenyl)-N',N'-dimethylthiourea, where p-chloro-o-toluidine hydrochloride is reacted with carbon disulfide and then with dimethylamine. echemi.com
The characterization of the synthesized ligand is typically performed using standard spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of the characteristic C=S stretching vibration. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming the presence of the 4-chlorophenyl and dimethylamino groups.
Formation and Characterization of Transition Metal Complexes
The lone pair of electrons on the sulfur atom of the thiocarbonyl group in this compound makes it an excellent ligand for a range of transition metals. The formation of metal complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various techniques, including elemental analysis, IR and UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction to elucidate their solid-state structures.
In its metal complexes, this compound predominantly coordinates to the metal center through the sulfur atom in a monodentate fashion. However, the nitrogen atoms can also participate in coordination, leading to bidentate chelation, particularly if the steric and electronic conditions are favorable.
Complexes with Palladium (Pd(II))
Palladium(II) complexes with thiourea and its derivatives have been extensively studied. The reaction of this compound with a palladium(II) salt, such as palladium(II) chloride, is expected to yield square planar complexes. researchgate.netresearchgate.net In these complexes, the thiourea ligand typically coordinates to the palladium(II) ion through the sulfur atom.
Studies on related palladium(II) complexes with N,N'-dimethylthiourea have shown the formation of complexes with the general formula [Pd(L)₄]Cl₂. researchgate.net Spectroscopic characterization of such complexes often reveals a downfield shift of the N-H proton signal in the ¹H NMR spectrum and a shift in the C=S stretching frequency in the IR spectrum upon coordination to the metal center, indicating the involvement of the sulfur atom in bonding. researchgate.net The resulting palladium complexes are generally diamagnetic, consistent with a d⁸ square planar geometry. irapa.org
Complexes with Cobalt (Co(II), Co(III))
Cobalt can form complexes with thiourea ligands in both its +2 and +3 oxidation states. With this compound, cobalt(II) is likely to form tetrahedral or octahedral complexes. The reaction of a cobalt(II) salt with the ligand in a suitable solvent would be the typical synthetic route.
For related N-phenyl-N'-(2-pyrimidyl) thiourea complexes, both tetrahedral and octahedral geometries have been observed for Co(II). researchgate.net The geometry of the complex is influenced by the stoichiometry of the reactants and the nature of the co-ligands. Spectroscopic (UV-Vis) and magnetic susceptibility measurements are crucial for determining the coordination environment of the cobalt ion. For instance, tetrahedral Co(II) complexes typically exhibit characteristic d-d transitions in their electronic spectra and have magnetic moments indicative of three unpaired electrons.
Complexes with Nickel (Ni(II))
Nickel(II), with its d⁸ electron configuration, can form complexes with a variety of geometries, including square planar, tetrahedral, and octahedral. The reaction of this compound with a nickel(II) salt can lead to the formation of any of these geometries depending on the reaction conditions and the ligand-to-metal ratio.
Research on Ni(II) complexes with other N,N'-disubstituted thiourea derivatives has shown the formation of both square planar and octahedral complexes. researchgate.net For example, with N-phenyl-N'-(2-pyrimidyl) thiourea, a square planar geometry was proposed for the Ni(II) complex. researchgate.net In contrast, other studies on nickel(II) complexes with different thiourea derivatives have reported the formation of octahedral complexes. doi.org The geometry can be inferred from electronic spectra and magnetic measurements. Square planar Ni(II) complexes are typically diamagnetic, while octahedral and tetrahedral complexes are paramagnetic.
Complexes with Silver (Ag(I))
Silver(I) has a strong affinity for sulfur donor ligands and readily forms complexes with thiourea and its derivatives. The coordination geometry of Ag(I) complexes is often linear, trigonal planar, or tetrahedral. The reaction of this compound with a silver(I) salt, such as silver nitrate (B79036) or silver chloride, is expected to yield complexes where the ligand is coordinated through the sulfur atom.
Studies on silver(I) complexes with other N,N'-disubstituted thioureas have revealed the formation of various structural motifs. For instance, with N,N'-diethylthiourea, both ionic and molecular complexes have been synthesized and characterized. researchgate.net The stoichiometry of the reaction plays a crucial role in determining the final structure of the silver(I) complex.
Complexes with Copper (Cu(I), Cu(II))
Copper can form complexes with thiourea ligands in both its +1 and +2 oxidation states. The reaction of this compound with a copper(II) salt often leads to the reduction of Cu(II) to Cu(I) by the sulfur atom of the thiourea, resulting in the formation of a Cu(I) complex. However, stable Cu(II) complexes with thiourea derivatives have also been reported. nih.gov
In the case of Cu(I) complexes, the coordination geometry is typically tetrahedral. researchgate.net For Cu(II) complexes, a square planar or distorted octahedral geometry is common. nih.goviiste.org The coordination mode of the thiourea ligand can be either monodentate through the sulfur atom or bidentate through both sulfur and a nitrogen atom. Spectroscopic techniques such as UV-Vis and Electron Paramagnetic Resonance (EPR) are particularly useful in characterizing copper complexes and determining the oxidation state and coordination environment of the copper ion.
Complexes with Zinc (Zn(II)), Cadmium (Cd(II)), and Mercury (Hg(II))
The complexation of this compound with Zn(II), Cd(II), and Hg(II) is anticipated to form stable complexes. While specific studies on this particular ligand are limited, the behavior of analogous N,N'-disubstituted thioureas provides valuable insights. Generally, these metals form complexes with a 1:2 or 1:4 metal-to-ligand stoichiometry, depending on the reaction conditions and the nature of the substituents on the thiourea backbone.
Zinc(II) Complexes: Zinc(II), a borderline hard-soft acid, readily forms complexes with thiourea derivatives. The coordination is typically through the sulfur atom, leading to the formation of tetrahedral [Zn(L)₂X₂] or octahedral [Zn(L)₄]²⁺ species, where L is the thiourea ligand and X is an anion such as a halide. The resulting complexes are generally colorless, reflecting the d¹⁰ electronic configuration of the Zn(II) ion.
Cadmium(II) Complexes: Cadmium(II) is a softer acid than Zn(II) and thus exhibits a strong affinity for the sulfur donor of the thiourea ligand. The coordination geometries of cadmium(II) complexes with thiourea derivatives are often tetrahedral or octahedral. The larger ionic radius of Cd(II) compared to Zn(II) can influence the coordination number and geometry of the resulting complexes.
Mercury(II) Complexes: As a soft acid, mercury(II) forms very stable complexes with soft bases like the sulfur atom of thiourea. The coordination chemistry of mercury(II) with thioureas is rich, with mononuclear, binuclear, and polymeric structures having been reported for various derivatives. Distorted tetrahedral geometries are common for mononuclear mercury(II) complexes with N,N'-disubstituted thioureas, as seen in the crystal structure of dichloridobis(N,N′-dimethylthiourea-κS)mercury(II) materialsciencejournal.org.
Elucidation of Coordination Modes and Geometries (e.g., Bidentate Coordination, Square Planar Geometry)
The primary coordination mode of this compound is expected to be monodentate, with the ligand binding to the metal center through its sulfur atom. This is the most common coordination mode for N,N'-dialkyl-N'-arylthioureas. Bidentate coordination involving both sulfur and the nitrogen of the chlorophenylamino group is less likely due to the formation of a strained four-membered chelate ring.
The coordination geometry around the metal center is influenced by the metal ion's electronic configuration, size, and the steric bulk of the ligands.
Tetrahedral Geometry: For d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II), a tetrahedral coordination geometry is highly favored, especially with monodentate ligands. This arrangement minimizes ligand-ligand repulsion. For instance, dichloridobis(N,N′-dimethylthiourea-κS)mercury(II) adopts a distorted tetrahedral geometry materialsciencejournal.org.
Square Planar Geometry: While less common for d¹⁰ ions, square planar geometry can be observed in some transition metal complexes, particularly those with d⁸ electronic configurations like Ni(II), Pd(II), and Pt(II) researchgate.net. For Zn(II), Cd(II), and Hg(II), this geometry is generally not favored.
Spectroscopic and Crystallographic Investigation of Metal Complexes
Spectroscopic and crystallographic techniques are crucial for the characterization of metal complexes of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. Upon complexation through the sulfur atom, a shift in the ν(C=S) stretching frequency is expected. This band typically appears in the region of 700-600 cm⁻¹ in the free ligand and shifts to a lower frequency upon coordination due to the weakening of the C=S bond. Concurrently, the ν(C-N) band may shift to a higher frequency, indicating an increase in the C-N bond order.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the formation of the complex and to study the ligand's environment upon coordination. The chemical shifts of the protons and carbons near the coordination site (the sulfur atom) are expected to be affected. For instance, the N-H proton signal may show a downfield shift upon complexation.
Table 1: Expected Spectroscopic Data for this compound and its Metal Complexes
| Spectroscopic Technique | Free Ligand (Expected) | Coordinated Ligand (Expected Change) |
|---|---|---|
| IR Spectroscopy | ||
| ν(N-H) | ~3200-3400 cm⁻¹ | Shift to lower or higher frequency |
| ν(C=S) | ~700-600 cm⁻¹ | Shift to lower frequency |
| ν(C-N) | ~1400-1500 cm⁻¹ | Shift to higher frequency |
| ¹H NMR Spectroscopy | ||
| δ(N-H) | ~8-10 ppm | Downfield shift |
| δ(Aromatic-H) | ~7-8 ppm | Minor shifts |
| δ(N-CH₃) | ~3 ppm | Minor shifts |
| ¹³C NMR Spectroscopy | ||
| δ(C=S) | ~180-200 ppm | Downfield shift |
| δ(Aromatic-C) | ~120-140 ppm | Minor shifts |
Note: The values in this table are approximate and based on data for analogous thiourea derivatives.
Mechanistic Studies of Ligand-Metal Interactions and Complex Stability
The formation of metal complexes with this compound in solution is typically a fast process involving the substitution of solvent molecules from the metal's coordination sphere by the thiourea ligand. The mechanism is generally considered to be a dissociative or interchange mechanism, where the rate-determining step is the breaking of the metal-solvent bond.
The stability of the resulting complexes is influenced by several factors, including:
The nature of the metal ion: Soft acids like Hg(II) are expected to form the most stable complexes with the soft sulfur donor of the thiourea ligand, following the general trend Hg(II) > Cd(II) > Zn(II).
The nature of the ligand: The electronic properties of the substituents on the thiourea can influence its donor ability. The electron-withdrawing chloro group on the phenyl ring of this compound might slightly reduce the electron density on the sulfur atom, potentially affecting the stability of the metal complexes compared to thioureas with electron-donating groups.
The solvent: The polarity and coordinating ability of the solvent can affect the stability of the complexes.
The stability of metal complexes is quantified by their stability constants (K). While specific stability constants for this compound complexes are not available, studies on other thiourea derivatives show that they form stable complexes with Zn(II), Cd(II), and Hg(II).
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Zinc(II) |
| Cadmium(II) |
| Mercury(II) |
Mechanistic Research in Biological and Environmental Systems Excluding Clinical Human Trials and Direct Adverse Effects
Cellular and Sub-cellular Distribution and Sequestration Studies
The efficacy and mechanism of a chemical compound are often dictated by its ability to reach and accumulate in specific cellular compartments. The following subsections explore the intracellular localization of N'-(4-Chlorophenyl)-N,N-dimethylthiourea and its association with key organelles.
While direct studies on the intracellular localization of this compound are not extensively documented, research on structurally similar compounds provides significant insights. For instance, studies on the analogous sulfonylurea compound, N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU), have demonstrated a pronounced accumulation within mitochondria. Research has shown that the uptake and concentration of MPCU in human colon adenocarcinoma cells are temperature-dependent and sensitive to agents that uncouple oxidative phosphorylation. This suggests that the mitochondrial transmembrane gradient, rather than ATP directly, is the primary driver for the sequestration of such compounds. Specifically, the collapse of the pH gradient across the mitochondrial membrane has been shown to inhibit the accumulation of MPCU, indicating that the compound is likely concentrated in the mitochondria. This mitochondrial sequestration is considered a potential site of action for this class of compounds. Given the structural similarities, it is plausible that this compound may also exhibit a tendency to accumulate within mitochondria, though further targeted research is needed for confirmation.
The herbicidal activity of this compound is intrinsically linked to its interaction with chloroplasts, the site of photosynthesis in plant cells. Photosynthesis inhibitor herbicides, a class to which this compound belongs, function by binding to specific sites within the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. fbn.com This binding disrupts the normal flow of electrons, thereby inhibiting the process of photosynthesis and leading to the eventual starvation of the plant or the rapid accumulation of toxic secondary substances. fbn.com The translocation of these herbicides within the plant is typically apoplastic, meaning they move upwards with the flow of water, leading to symptoms appearing on older leaves first. purdue.edu The direct interaction with components of the photosynthetic electron transport chain firmly establishes the association of this compound with chloroplasts as its primary site of action in plants.
Molecular Mechanisms of Enzyme Inhibition and Modulation
The biological effects of this compound are primarily a result of its ability to inhibit or modulate the activity of specific enzymes. The following subsections detail the molecular mechanisms behind its inhibitory actions on key enzymatic pathways.
Thiourea (B124793) and its derivatives are well-established inhibitors of the urease enzyme, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. The inhibitory activity of thiourea compounds is of significant interest in both agriculture, to prevent the loss of urea-based fertilizers, and in medicine, to combat urease-producing pathogens. Research on various 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids has demonstrated potent inhibitory activity against jack bean urease, with some compounds showing significantly greater potency than the standard inhibitor, thiourea. nih.gov
Kinetic studies of closely related chlorophenyl thiourea derivatives have revealed different modes of inhibition. For example, one study on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids found a non-competitive mode of inhibition for the most potent compound, with a very low inhibition constant (Ki). nih.gov In contrast, other studies on different thiadiazole and triazole derivatives, which also act as urease inhibitors, have reported a competitive mode of inhibition. nih.gov The general mechanism is believed to involve the interaction of the thiourea moiety with the nickel ions in the active site of the urease enzyme, disrupting its catalytic activity.
Table 1: Urease Inhibition by a Related Thiourea Compound
| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |
|---|---|---|---|
| 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrid (4i) | 0.0019 ± 0.0011 | Non-competitive | 0.0003 |
| Thiourea (Standard) | 4.7455 ± 0.0545 | - | - |
Data from a study on related thiourea hybrids, demonstrating the potential potency of this class of compounds as urease inhibitors. nih.gov
The primary herbicidal mode of action for this compound is the inhibition of photosynthetic electron transport (PET). This process is central to the conversion of light energy into chemical energy in plants. Specifically, this compound, much like the well-studied herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), acts on Photosystem II (PSII).
The site of action is the QB binding site on the D1 protein within the PSII reaction center. mdpi.comscienceopen.com Under normal conditions, a plastoquinone (B1678516) molecule (PQ) binds to the QB site, accepts an electron from the primary quinone acceptor (QA), and subsequently detaches to transport the electron further down the electron transport chain. This compound and other urea-type herbicides competitively bind to this QB site, displacing the native plastoquinone. nih.gov This binding is reversible but strong enough to effectively block the re-oxidation of the reduced primary quinone acceptor (QA-). The interruption of this electron flow halts the entire photosynthetic process, leading to a cascade of events that ultimately cause plant death. fbn.com
| Photosynthetic Electron Transport (PET) | The flow of electrons from water to NADP+, driven by light energy, which generates ATP and NADPH. | The entire process is inhibited, leading to a lack of energy production for the plant. |
Current scientific literature does not provide evidence for the interaction of this compound with the APOBEC3G (apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G) enzyme or its upregulation. APOBEC3G is a cytidine (B196190) deaminase that plays a role in innate antiviral immunity. nih.govnih.gov While various small molecules have been investigated for their ability to modulate APOBEC3G activity, there is no indication that thiourea-based compounds, including this compound, are among them. Research in this area is ongoing, and future studies may reveal unforeseen interactions with other biological pathways.
Metabolic Fate and Degradation Pathways in Biological Matrices
Demethylation Processes
N-demethylation is a common metabolic pathway for compounds containing N,N-dimethyl groups, catalyzed primarily by cytochrome P450 (CYP) enzymes in biological systems. This oxidative process involves the removal of one or both methyl groups from the nitrogen atom.
For this compound, the demethylation would likely proceed in a stepwise manner. The initial step would involve the oxidation of one of the methyl groups to a hydroxymethyl intermediate. This unstable intermediate would then spontaneously decompose to yield the N-demethylated metabolite, N'-(4-Chlorophenyl)-N-methylthiourea, and formaldehyde.
A second demethylation event could subsequently occur, removing the remaining methyl group to form N'-(4-Chlorophenyl)thiourea. Each demethylation step increases the polarity of the molecule, which generally facilitates its excretion from biological systems.
Table 1: Postulated Demethylation Products of this compound
| Metabolite Name | Chemical Formula | Molecular Weight ( g/mol ) |
| N'-(4-Chlorophenyl)-N-methylthiourea | C8H9ClN2S | 200.69 |
| N'-(4-Chlorophenyl)thiourea | C7H7ClN2S | 186.66 |
Ring Oxidation and Conjugation Reactions
The aromatic chlorophenyl ring of this compound is a likely target for oxidative metabolism, also mediated by CYP enzymes. Aromatic hydroxylation can occur at various positions on the phenyl ring, leading to the formation of phenolic metabolites. The position of hydroxylation is influenced by the directing effects of the chloro and thiourea substituents.
Following hydroxylation, the newly introduced hydroxyl group provides a reactive site for phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which further increases water solubility and facilitates elimination. The most common conjugation reactions include:
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this involves the addition of glucuronic acid to the hydroxyl group.
Sulfation: Catalyzed by sulfotransferases (SULTs), this involves the addition of a sulfate (B86663) group.
These conjugation reactions result in the formation of highly polar glucuronide and sulfate conjugates, which are readily excreted in urine and/or bile.
Degradation Products and Their Chemical Properties
In environmental systems, this compound can undergo degradation through various abiotic and biotic processes, including photodegradation, hydrolysis, and microbial metabolism.
Photodegradation: Exposure to sunlight can lead to the cleavage of chemical bonds within the molecule. The carbon-nitrogen and carbon-sulfur bonds are potential sites of photolytic cleavage. This could result in the formation of smaller, more volatile compounds.
Hydrolysis: The thiourea linkage may be susceptible to hydrolysis, particularly under acidic or basic conditions. Hydrolysis could lead to the cleavage of the molecule, potentially yielding 4-chloroaniline (B138754) and N,N-dimethylthiourea.
Microbial Degradation: Soil and water microorganisms can utilize pesticides as a source of carbon and nitrogen, leading to their biodegradation. Microbial enzymes can catalyze a range of reactions, including oxidation, reduction, and hydrolysis, similar to those observed in higher organisms.
The chemical properties of the degradation products will vary depending on their structure. For instance, the formation of 4-chloroaniline would be of environmental concern due to its known toxicity. The progressive breakdown of the parent compound generally leads to smaller, more polar, and less toxic intermediates, eventually resulting in mineralization to carbon dioxide, water, and inorganic ions.
Table 2: Potential Degradation Products of this compound in the Environment
| Degradation Product | Formation Process | Key Chemical Properties |
| 4-Chloroaniline | Hydrolysis, Microbial degradation | Aromatic amine, moderately soluble in water, toxic. |
| N,N-Dimethylthiourea | Hydrolysis | Aliphatic thiourea, soluble in water. |
| Phenolic derivatives | Ring oxidation | More polar than the parent compound. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of the 4-Chlorophenyl Moiety on Compound Activity and Structure
The presence of a 4-chlorophenyl group is a significant determinant of the molecule's electronic character and steric profile, which in turn influences its interactions with biological targets. The chlorine atom, being an electron-withdrawing group, affects the electron density of the entire molecule through inductive and resonance effects. This alteration of the electronic environment can be crucial for the formation of non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological macromolecules.
Influence of N,N-Dimethyl Substitution on Thiourea (B124793) Properties
The N,N-dimethyl substitution on one of the nitrogen atoms of the thiourea core has a profound impact on the compound's properties. This substitution pattern makes the molecule asymmetrical and influences its conformational flexibility. The two methyl groups introduce steric bulk, which can affect the molecule's ability to fit into specific binding pockets of enzymes or receptors.
From a chemical perspective, the N,N-dimethyl group impacts the hydrogen-bonding capability of the molecule. Unlike unsubstituted or monosubstituted thioureas, the nitrogen atom bearing the two methyl groups cannot act as a hydrogen bond donor. This limits the potential hydrogen bonding patterns the molecule can form, which is a critical aspect of drug-receptor interactions. Furthermore, the methyl groups increase the lipophilicity of the compound, which can alter its solubility in both aqueous and non-polar environments, thereby affecting its pharmacokinetic properties. Thiourea derivatives are known to be versatile intermediates in the synthesis of various heterocyclic compounds and their applications can be diverse, ranging from pharmaceutical intermediates to agrochemicals. ontosight.ai
Comparative Studies with Urea (B33335) Analogues (e.g., N'-(4-Chlorophenyl)-N,N-dimethylurea)
A direct comparison with its urea analogue, N'-(4-Chlorophenyl)-N,N-dimethylurea (commonly known as Monuron), highlights the significance of the sulfur atom in the thiourea moiety. who.intherts.ac.uk Thioureas and ureas, while structurally similar, possess distinct chemical properties. The thiocarbonyl group (C=S) in N'-(4-Chlorophenyl)-N,N-dimethylthiourea is more polarizable and a better hydrogen bond acceptor than the carbonyl group (C=O) in its urea counterpart. However, the C=S bond is longer and weaker than the C=O bond.
These differences influence the molecules' electronic distribution, conformational preferences, and their ability to interact with biological targets. For example, the herbicidal activity of Monuron is well-documented and is related to its ability to inhibit photosynthesis. herts.ac.uk The replacement of the oxygen atom with sulfur can lead to different biological activity profiles. In some classes of compounds, thiourea derivatives have been observed to exhibit more potent biological activities compared to their urea analogues.
Table 1: Comparison of this compound and its Urea Analogue
| Feature | This compound | N'-(4-Chlorophenyl)-N,N-dimethylurea (Monuron) |
|---|---|---|
| Molecular Formula | C₉H₁₁ClN₂S nih.gov | C₉H₁₁ClN₂O who.int |
| Molecular Weight | 214.72 g/mol nih.gov | 198.65 g/mol who.int |
| Core Functional Group | Thiocarbonyl (C=S) | Carbonyl (C=O) |
| Hydrogen Bond Donors | 1 (N-H) | 1 (N-H) |
| Hydrogen Bond Acceptors | 1 (S atom) | 1 (O atom) |
| Known Primary Application | Investigated for various bioactivities | Herbicide herts.ac.uk |
This table is generated based on available data for the respective compounds.
Elucidation of Key Structural Features for Desired Bioactivities
The N-(4-chlorophenyl) group: This moiety is critical for providing the necessary lipophilicity and electronic properties for target binding. The chloro-substituent's position and electronegativity are key modulators of activity.
The Thiourea Backbone (-NH-C(=S)-N<): This central linker is vital. The sulfur atom acts as a strong hydrogen bond acceptor and a potential coordination site for metal ions in metalloenzymes. The N-H group provides a hydrogen bond donor site.
The N,N-dimethyl group: This terminal group influences the molecule's solubility and steric profile. By precluding hydrogen bond donation from its adjacent nitrogen, it directs the interaction profile of the molecule towards specific conformations and binding modes.
The combination of an electron-withdrawing substituted aromatic ring, a flexible and interactive thiourea linker, and a sterically influential dimethylamino group provides a molecular scaffold with significant potential for diverse biological activities. Structure-activity relationship studies on related thiourea derivatives often reveal that subtle changes to any of these three regions can lead to substantial differences in biological outcomes. mdpi.com
Advanced Applications and Future Research Directions
Supramolecular Assemblies and Self-Organization of Thiourea (B124793) Architectures
The thiourea moiety is a well-established functional group for directing the formation of ordered structures through non-covalent interactions, primarily hydrogen bonding. In N'-(4-Chlorophenyl)-N,N-dimethylthiourea, the N-H proton acts as a hydrogen bond donor, while the sulfur atom of the thiocarbonyl group and the nitrogen atoms can act as hydrogen bond acceptors.
Crystal Engineering: Systematically co-crystallizing this compound with various hydrogen bond acceptors to create novel supramolecular synthons and extended networks with tailored properties.
Anion Recognition: The polarized N-H group in thioureas is known to interact with anions. The specific electronic properties imparted by the 4-chlorophenyl and dimethylamino groups could be harnessed to develop selective sensors for environmentally or biologically relevant anions.
Self-Assembled Monolayers (SAMs): Investigating the ability of this compound to form organized layers on different substrates, which could have applications in surface modification and nanotechnology.
Exploration of Optical and Electronic Properties (e.g., Non-Linear Optical Properties)
Molecules possessing both electron-donating (dimethylamino) and electron-withdrawing/polarizable (4-chlorophenyl) groups, connected through a π-conjugated system, are prime candidates for exhibiting non-linear optical (NLO) properties. These materials can alter the properties of light passing through them and are crucial for applications in telecommunications, optical computing, and frequency conversion.
While direct NLO studies on this compound are not extensively reported, research on structurally related compounds is highly indicative of its potential. For instance, imidazole (B134444) derivatives containing a 4-chlorophenyl group have been shown through computational studies to possess first-order hyperpolarizability values significantly greater than that of the standard NLO material, urea (B33335). malayajournal.org The investigation into pyrimidine (B1678525) derivatives also highlights the role of substituted phenyl rings in creating materials with significant third-order nonlinear susceptibility (χ³), making them suitable for photonic applications. rsc.orgnih.gov
Future research should be directed towards:
Computational and Experimental NLO Analysis: Quantifying the first and third-order hyperpolarizability of this compound through techniques like Density Functional Theory (DFT) calculations and experimental methods such as Z-scan.
Structure-Property Relationships: Synthesizing a series of analogues by modifying the substituents on the phenyl ring to establish a clear relationship between molecular structure and NLO response.
Device Integration: Exploring the incorporation of this compound into polymer matrices or thin films to fabricate prototype electro-optic modulators or optical switches.
| Compound Class | Key Structural Feature | Observed NLO Property | Potential Application | Reference |
| Imidazole Derivative | 4-Chlorophenyl group | High first-order hyperpolarizability (18x urea) | Optical materials | malayajournal.org |
| Pyrimidine Derivative | Fluorophenyl group | Significant third-order susceptibility (χ³) | Photonics, optical devices | rsc.orgnih.gov |
| This compound | 4-Chlorophenyl & Dimethylamino groups | (Predicted) Enhanced NLO behavior | Optical switching, frequency conversion | N/A |
Role as a Building Block in Complex Organic Synthesis
Thiourea derivatives are versatile intermediates in organic synthesis, serving as precursors to a wide array of heterocyclic compounds. The specific substitution pattern of this compound makes it a valuable building block for creating complex molecules with potential biological or material applications.
The thiourea moiety can participate in cyclization and condensation reactions. For example, N-substituted thioureas are used in variations of the Biginelli reaction to produce N1-substituted dihydropyrimidin-2(1H)-thiones, which are important pharmacological scaffolds. organic-chemistry.org Furthermore, thiourea derivatives can undergo dehydrosulfurization to form other functional groups or to facilitate the synthesis of heterocycles like 1,3,5-oxadiazines. mdpi.com
Future synthetic explorations could include:
Multicomponent Reactions: Employing this compound in multicomponent reactions to rapidly generate libraries of complex heterocyclic compounds for biological screening. units.it
Synthesis of Fused Heterocycles: Using the thiourea functionality as a linchpin to construct bicyclic or polycyclic systems containing both nitrogen and sulfur.
Precursor to Carbodimides and Isothioureas: Converting the thiourea into more reactive intermediates like carbodiimides or isothioureas, which can then be used in peptide synthesis or for the construction of other complex molecular architectures.
Development of Environmentally Sustainable Synthetic Methodologies
The synthesis of thioureas traditionally involves reagents that can be hazardous or environmentally persistent. A significant future research direction is the development of "green" synthetic routes to this compound and related compounds.
Recent advancements in green chemistry have demonstrated several promising approaches for thiourea synthesis:
Aqueous Media: Performing the condensation reaction between an amine and carbon disulfide in water, which avoids the use of volatile organic solvents. acs.org
Alternative Energy Sources: Utilizing solar energy or microwave irradiation to drive the reaction, reducing energy consumption and reaction times. researchgate.netresearchgate.net
Green Solvents: Employing biodegradable and low-toxicity solvents like Cyrene or deep eutectic solvents (DES) as reaction media. bohrium.comnih.govrsc.org DES, which are mixtures of compounds that form a eutectic with a melting point lower than the individual components, are particularly attractive as they can be recyclable and act as both solvent and catalyst. mdpi.com
| Green Synthesis Method | Key Feature | Advantage | Reference |
| Solar Energy in Water | Catalyst-free, uses sunlight | Environmentally benign, energy-saving | researchgate.net |
| Deep Eutectic Solvents (DES) | Dual role as solvent and catalyst | Recyclable, moderate to excellent yields | rsc.org |
| Cyrene Solvent | Bio-alternative to toxic solvents | Green alternative to THF, quantitative yields | bohrium.comnih.gov |
| Aqueous Medium Synthesis | Uses water as the solvent | Avoids volatile organic compounds (VOCs) | acs.org |
Future work in this area will focus on adapting these general methods specifically for the high-yield, high-purity synthesis of this compound, thereby reducing the environmental footprint of its production.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-(4-Chlorophenyl)-N,N-dimethylthiourea, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis of N,N-disubstituted thioureas typically involves reacting an aryl isothiocyanate with a secondary amine. For this compound, 4-chlorophenyl isothiocyanate can be reacted with dimethylamine in a polar aprotic solvent (e.g., acetone) under reflux. Key factors include:
- Stoichiometric balance : Ensure a 1:1 molar ratio to avoid side products.
- Solvent choice : Acetone or dichloromethane enhances reactivity and solubility .
- Reaction time : 1.5–2 hours at room temperature, monitored by TLC or HPLC for completion.
- Example: Similar protocols were used for synthesizing 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea, achieving 90% yield after recrystallization .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., C=S and C–N bond lengths typical of thioureas) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, dimethyl groups at δ 2.8–3.1 ppm).
- IR spectroscopy : Detect C=S stretching (~1250–1350 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- Elemental analysis : Verify C, H, N, S content within ±0.3% deviation .
Q. What are the primary research applications of this compound in academic settings?
- Methodological Answer :
- Heterocyclic synthesis : Acts as a precursor for benzothiazoles and 2-aminothiazoles via cyclization with α-halocarbonyl compounds .
- Metal coordination : N,N-dialkylthioureas complex with transition metals (e.g., Ni, Pd) for catalytic or extraction studies .
- Biological screening : Tested for antifungal activity against plant pathogens (e.g., Pyricularia oryzae) using agar dilution assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of thiourea derivatives through analytical techniques?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 4-chlorophenyl vs. 2,4-difluorophenyl) using IC₅₀ assays.
- Crystallographic analysis : Correlate intramolecular hydrogen bonding (e.g., N–H⋯S interactions) with bioactivity .
- Docking simulations : Map thiourea-metal interactions in enzyme active sites (e.g., urease inhibition) using AutoDock Vina .
- Example: Antifungal activity of N,N′-disubstituted thioureas against Drechslera oryzae varied with substituent electronegativity .
Q. What computational methods are optimal for designing thiourea-based enzyme inhibitors?
- Methodological Answer :
- DFT calculations : Optimize geometry and predict electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions .
- Molecular dynamics (MD) : Simulate binding stability in solvent (e.g., water) over 100 ns trajectories using GROMACS.
- QSAR modeling : Use Randić indices or CoMFA to link substituent descriptors (e.g., Hammett σ) with inhibitory potency .
- Example: Thiourea derivatives showed enhanced urease inhibition when electron-withdrawing groups stabilized the thiocarbonyl moiety .
Q. How can reaction conditions be optimized to scale up thiourea synthesis while minimizing by-products?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (20–60°C), solvent (acetone vs. THF), and catalyst (pyridine vs. DMAP) to maximize yield.
- In-line monitoring : Use ReactIR to track isothiocyanate consumption in real time.
- Green chemistry : Substitute dichloromethane with cyclopentyl methyl ether (CPME) for safer workup .
- Example: Recrystallization from methanol-dichloromethane (1:10 v/v) improved purity to >98% in scaled syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
